Eaton-Reagenz

Übersicht

Beschreibung

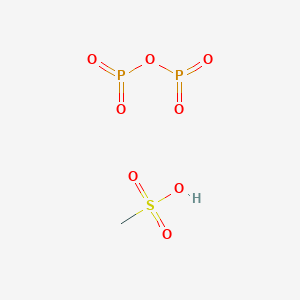

Eaton’s reagent is a chemical compound consisting of a solution of phosphorus pentoxide in methanesulfonic acid. It is primarily used as an alternative to polyphosphoric acid in chemical synthesis to promote acylation reactions . This reagent is known for its ability to facilitate various organic transformations under relatively mild conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

Eaton's reagent is prominently used in the synthesis of various organic compounds through different reaction mechanisms:

2.1. Cyclization Reactions

- Case Study : McGarry and Detty utilized Eaton's reagent for cycloacylation to synthesize chromones and flavones. The reagent enabled efficient ring closures, demonstrating its effectiveness in promoting cyclization reactions .

- Data Table : Summary of cyclization yields using Eaton's reagent.

| Reaction Type | Substrates | Yield (%) |

|---|---|---|

| Cycloacylation | Chromones and Flavones | 75-85 |

| Cyclization of Anilines | Aniline derivatives to 4-quinolones | 80 |

2.2. Synthesis of Polybenzimidazoles

Eaton's reagent has been employed as both a solvent and a condensing agent in the synthesis of polybenzimidazoles from o-phenylenediamines and aromatic carboxylic acids. This method offers a straightforward approach to producing these polymers with desirable properties .

Synthesis of Xanthones

Eaton's reagent has been explored for synthesizing xanthone derivatives through condensation reactions involving salicylic acid derivatives:

- Case Study : Research demonstrated that electron-rich phenols reacted favorably with Eaton's reagent to yield xanthones in high yields (up to 84%) while electron-poor substrates yielded lower results (as low as 17%) .

3.1. Data Table: Yields from Xanthone Synthesis

| Substrate Type | Yield (%) |

|---|---|

| Electron-rich phenols | 84 |

| Electron-poor phenols | 17 |

Synthesis of Quinoline Derivatives

In a solvent-free approach, Eaton's reagent has been successfully used in the Friedländer synthesis to produce quinoline derivatives:

- Case Study : The use of Eaton's reagent allowed for efficient synthesis under mild conditions, showcasing its utility in generating complex nitrogen-containing heterocycles .

Antimalarial Activity

Recent studies have evaluated the antimalarial activity of compounds synthesized using Eaton's reagent:

Wirkmechanismus

Target of Action

Eaton’s Reagent, a solution of 10 wt% phosphorus pentoxide in methanesulfonic acid , primarily targets organic compounds to promote acylation reactions . It acts as a catalyst and condensing agent , facilitating the formation of new bonds in the target molecules.

Mode of Action

The reagent works by providing a highly acidic environment that promotes acylation reactions . It can assist in the formation of C(sp2)–C(sp2) coupling via the Scholl reaction mechanism . This strong Brønsted acidity can promote cyclization, and the powerful phosphoric carboxylic mixed anhydride can drive the dehydration .

Biochemical Pathways

Eaton’s Reagent affects the biochemical pathways involved in the synthesis of various organic compounds. For instance, it can facilitate the Claisen-Schmidt condensation reaction between arylaldehydes and ketones . It also assists in the synthesis of fluorene-based hole-transporting materials and 4-Hydroxycoumarins and 4-hydroxy-2-quinolinones derivatives .

Pharmacokinetics

Its physical properties, such as its density (15 g/mL at 25 °C ) and boiling point (122 °C/1 mmHg ), can impact its handling and use in synthesis reactions.

Result of Action

The action of Eaton’s Reagent results in the formation of new organic compounds with unique properties. For example, it can assist in the synthesis of bicarbazoles without using any solvents and catalysts . The resulting biaryl exhibits unique optoelectronic properties, making it a promising host material for blue phosphorescent organic light-emitting diodes .

Action Environment

The efficacy and stability of Eaton’s Reagent can be influenced by environmental factors. It is sensitive to moisture and decomposes in water . Therefore, it should be handled in an inert atmosphere and stored at room temperature . Its action can also be influenced by the concentration of phosphorus pentoxide in the methanesulfonic acid, which is typically maintained at 7.2-8.5% P2O5 .

Biochemische Analyse

Biochemical Properties

Eaton’s Reagent plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and biomolecules, facilitating reactions such as the Claisen-Schmidt condensation and the formation of xanthone derivatives . The reagent’s strong acidic nature enables it to activate carbonyl groups, enhancing their reactivity and enabling the formation of new chemical bonds .

Cellular Effects

Eaton’s Reagent influences cellular processes by altering the chemical environment within cells. Its strong acidity can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. The reagent’s ability to promote acylation reactions can impact the synthesis of key biomolecules, potentially affecting cell function and viability .

Molecular Mechanism

At the molecular level, Eaton’s Reagent exerts its effects through the activation of carbonyl groups. This activation facilitates nucleophilic attacks, leading to the formation of new chemical bonds. The reagent’s strong acidic nature also contributes to enzyme inhibition or activation, depending on the specific biochemical context . Eaton’s Reagent can induce changes in gene expression by modifying the chemical environment within cells, thereby influencing transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eaton’s Reagent can change over time due to its stability and degradation. The reagent is relatively stable under controlled conditions, but prolonged exposure to moisture can lead to hydrolysis and a decrease in its effectiveness . Long-term studies have shown that Eaton’s Reagent can have lasting effects on cellular function, particularly in in vitro experiments where its strong acidity can cause sustained changes in the chemical environment .

Dosage Effects in Animal Models

The effects of Eaton’s Reagent vary with different dosages in animal models. At low doses, the reagent can facilitate specific biochemical reactions without causing significant toxicity. At higher doses, Eaton’s Reagent can induce toxic effects, including tissue damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

Eaton’s Reagent is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes such as α-amylase, inhibiting their activity and affecting metabolic flux . The reagent’s role in promoting acylation reactions can also influence metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, Eaton’s Reagent is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins, influencing its localization and accumulation . The reagent’s strong acidity and reactivity enable it to penetrate cellular membranes and reach specific intracellular targets .

Subcellular Localization

Eaton’s Reagent exhibits specific subcellular localization, primarily within acidic compartments such as lysosomes. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The reagent’s ability to modify the chemical environment within these compartments can impact various cellular processes .

Vorbereitungsmethoden

Eaton’s reagent is prepared by dissolving phosphorus pentoxide in methanesulfonic acid. The typical concentration of phosphorus pentoxide in the solution is around 10 weight percent . The preparation involves careful handling of both chemicals due to their corrosive nature. The mixture is stirred until a homogeneous solution is obtained.

In industrial settings, the preparation of Eaton’s reagent follows similar principles but on a larger scale. The process involves the use of industrial-grade phosphorus pentoxide and methanesulfonic acid, ensuring proper safety measures and equipment to handle the exothermic nature of the reaction.

Analyse Chemischer Reaktionen

Eaton’s reagent is known for its versatility in promoting various chemical reactions, including:

Cyclodehydration Reactions: It is used to promote the cyclodehydration of α-phenoxy ketones to form benzofurans.

Acylation Reactions: Eaton’s reagent is an effective alternative to polyphosphoric acid for acylation reactions, facilitating the formation of acylated products.

Condensation Reactions: It is used in the synthesis of fluorene-based hole-transporting materials and chalcone derivatives via Claisen-Schmidt condensation reactions.

Common reagents used in these reactions include phenols, α-bromo ketones, and arylaldehydes. The major products formed from these reactions are benzofurans, acylated compounds, and chalcone derivatives.

Vergleich Mit ähnlichen Verbindungen

Eaton’s reagent is often compared with other dehydrating agents and acids used in organic synthesis, such as:

Polyphosphoric Acid: Eaton’s reagent is considered a more convenient alternative to polyphosphoric acid due to its lower viscosity and easier handling.

Phosphorus Oxychloride: While phosphorus oxychloride is also a strong dehydrating agent, Eaton’s reagent offers milder reaction conditions and is less hazardous to handle.

Sulfuric Acid: Eaton’s reagent provides a more controlled reaction environment compared to sulfuric acid, which is highly corrosive and can lead to side reactions.

Similar compounds include polyphosphoric acid, phosphorus oxychloride, and sulfuric acid. Eaton’s reagent stands out due to its unique combination of phosphorus pentoxide and methanesulfonic acid, offering a balance of reactivity and ease of use.

Biologische Aktivität

Eaton's reagent, a mixture of phosphorus pentoxide (P2O5) and methanesulfonic acid (MSA), is a powerful Lewis acid catalyst widely utilized in organic synthesis. Its unique properties facilitate various chemical transformations, including the synthesis of heterocyclic compounds and the promotion of reactions that yield biologically active products. This article delves into the biological activities associated with Eaton's reagent, focusing on its antibacterial, antioxidant, and potential anticancer effects.

Overview of Eaton's Reagent

Eaton's reagent is prepared by mixing P2O5 with MSA in a specific weight ratio, typically 10:1. This reagent is favored for its ability to activate both carbonyl and ester functionalities, making it effective in promoting reactions such as lactonization and cyclization. Its application spans multiple fields, including pharmaceuticals and materials science.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds synthesized using Eaton's reagent. For instance, a study reported the synthesis of 3-arylphthalides that demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.

| Compound | MIC (μM) |

|---|---|

| Cytosporone E | 22.3 |

| Compound 10a | 19.2 |

| Compound 10b | 38.4 |

| Compound 10c | >400 |

| Compound 10d | 68.9 |

The results indicate that modifications on the aromatic ring can enhance antibacterial efficacy, with certain lipophilic groups yielding MIC values as low as 8.0 μM .

Antioxidant Activity

Eaton's reagent has also been explored for its role in synthesizing bioactive compounds with antioxidant properties. A study synthesized α-aminophosphonates using Eaton's reagent and evaluated their antioxidant activity through various assays. The results revealed that several synthesized compounds exhibited promising antioxidant activity compared to standard antioxidants like ascorbic acid .

In vitro assays demonstrated that these compounds could effectively scavenge free radicals, showcasing their potential as therapeutic agents against oxidative stress-related conditions.

Case Studies on Biological Activity

- Antimicrobial Properties : In a study focused on the synthesis of polybenzimidazoles using Eaton's reagent, researchers found that certain derivatives exhibited antimicrobial activity against various bacterial strains. The methodology involved direct polycondensation reactions that yielded high-purity products with notable biological effects .

- Anticancer Potential : Another research initiative investigated the anticancer properties of compounds synthesized via Eaton's reagent. The study utilized in silico molecular docking techniques alongside in vitro assays to assess the efficacy of these compounds against cancer cell lines. Promising results indicated potential pathways for further development in cancer therapeutics .

Mechanistic Insights

The mechanism by which Eaton's reagent exerts its biological effects often involves the activation of electrophilic centers within substrates, facilitating nucleophilic attacks and subsequent transformations. For example, in the synthesis of phthalides, the activated carbonyl group undergoes intramolecular attacks leading to lactonization, which is essential for enhancing biological activity .

Eigenschaften

InChI |

InChI=1S/CH4O3S.O5P2/c1-5(2,3)4;1-6(2)5-7(3)4/h1H3,(H,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNLZOVBAQWGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.O=P(=O)OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O8P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583215 | |

| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39394-84-8 | |

| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.